molecular formula C19H25N5O3 B2421739 8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105197-01-0

8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2421739
CAS No.: 1105197-01-0
M. Wt: 371.441
InChI Key: PJFBPDCBGRUABD-UHFFFAOYSA-N
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Description

8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine class of molecules These molecules are known for their significance in biological systems, often forming the backbone of important biological macromolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step chemical reactions. One common approach starts with the purine base, which undergoes alkylation with diethylamine under controlled conditions. This is followed by a subsequent reaction with a hydroxy-phenylethyl intermediate. Careful control of temperature, pH, and reaction time is crucial to achieving high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would require scalable synthetic routes that can be optimized for efficiency and cost-effectiveness. This might involve continuous flow reactors or batch processes with rigorous quality control measures to ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation, particularly at the hydroxyl and amine groups, leading to the formation of corresponding ketones and oxides.

  • Reduction: : Reduction reactions may target the purine ring, potentially converting it to dihydro forms.

  • Substitution: : The diethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to derivatives with varying properties.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Nucleophiles: : Halides, amines, alkoxides

Major Products Formed:
  • Oxidation: : Produces oxo derivatives of the original compound.

  • Reduction: : Results in dihydropurine derivatives.

  • Substitution: : Leads to a variety of substituted purine derivatives.

Scientific Research Applications

The compound has found use in several research domains:

  • Chemistry: : As a building block for synthesizing complex molecules and as a subject for studying reaction mechanisms.

  • Biology: : Investigated for its potential interactions with biological macromolecules, such as enzymes and receptors.

  • Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound is thought to exert its effects primarily through interactions with biological macromolecules. It may bind to specific receptors or enzymes, modulating their activity and triggering various biochemical pathways. The precise molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other purine derivatives, 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern. This confers unique chemical and biological properties that distinguish it from other compounds, such as:

  • Caffeine: : 1,3,7-Trimethylxanthine, well-known stimulant.

  • Theobromine: : Found in chocolate, with similar structure but different effects.

  • Theophylline: : Used in medicine to treat respiratory diseases.

This uniqueness makes this compound a valuable compound in both scientific research and practical applications.

Properties

IUPAC Name

8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-5-23(6-2)18-20-16-15(17(26)22(4)19(27)21(16)3)24(18)12-14(25)13-10-8-7-9-11-13/h7-11,14,25H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFBPDCBGRUABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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